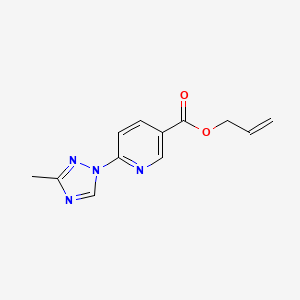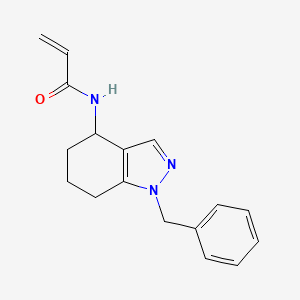
2,4-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
DNA Minor Groove Binding and Analogues
- DNA Binding and Applications : Hoechst 33258 and its analogues, characterized by their ability to bind to the minor groove of double-stranded B-DNA, serve as models for studying DNA sequence recognition and binding. Such compounds are utilized in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, hinting at the utility of structurally related compounds in biotechnological and pharmaceutical applications (Issar & Kakkar, 2013).
Phase Behavior and Application Potentials
- Ionic Liquids and Solubility : The study of ionic liquids with various aliphatic and aromatic solutes, including their phase behavior and potential applications, suggests that modifications to aromatic compounds like the one could influence their solubility and interaction with other substances, potentially leading to applications in separation processes and the development of novel solvents (Visak et al., 2014).
Microbial Degradation of Fluorinated Compounds
- Environmental Fate and Degradation : The microbial degradation of polyfluoroalkyl chemicals, which may share structural similarities with the fluorinated component of the target compound, is crucial for understanding the environmental fate and potential biodegradation pathways of such substances. This knowledge is pertinent for assessing the ecological impact of fluorinated compounds and their breakdown products (Liu & Avendaño, 2013).
Pharmaceutical Activities of Piperazine Derivatives
- Phenylpiperazine Derivatives in Medicine : A review of phenylpiperazine derivatives highlights their versatility as a scaffold in medicinal chemistry, with applications ranging from CNS disorders to potentially other therapeutic fields. This suggests that the piperazine component of the compound could be explored for similar pharmaceutical activities (Maia et al., 2012).
Environmental and Safety Assessments
- Fluorinated Alternatives and Environmental Safety : The transition to and assessment of fluorinated alternatives, including their environmental releases, persistence, and exposure effects, are critical for evaluating the safety and ecological impact of such compounds. Understanding these aspects is essential for risk assessment and management of fluorinated compounds, including those structurally related to the compound of interest (Wang et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) .
Mode of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache), which plays a crucial role in the cholinergic nervous system by breaking down acetylcholine, a key neurotransmitter .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that this compound may affect the cholinergic pathway by inhibiting the action of acetylcholinesterase .
Result of Action
Similar compounds have been reported to exhibit inhibitory activity against acetylcholinesterase, which could potentially lead to an increase in the levels of acetylcholine in the nervous system .
Propriétés
IUPAC Name |
2,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-16-7-8-18(19(22)15-16)20(26)23-9-4-10-24-11-13-25(14-12-24)17-5-2-1-3-6-17/h1-3,5-8,15H,4,9-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNICRXDCRKVQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2718236.png)

![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)
![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)
![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)
